Desmethylclomipramine (DCMI) is the primary active metabolite of Clomipramine, a tricyclic antidepressant. [] DCMI is formed by the N-demethylation of Clomipramine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [] Other CYPs, including CYP2C19 and CYP1A2, may also contribute to its formation. [] DCMI itself exhibits biological activity and likely contributes significantly to the overall effects observed with Clomipramine administration. [, ] It plays a significant role in research focused on understanding Clomipramine's effects and exploring potential therapeutic applications beyond its traditional use in psychiatry.
Desmethylclomipramine is a significant metabolite of clomipramine, a tricyclic antidepressant widely used for the treatment of depression and anxiety disorders. This compound plays a crucial role in the pharmacological activity of clomipramine, exhibiting both therapeutic effects and distinct pharmacokinetic properties. Desmethylclomipramine is classified under tricyclic antidepressants and is primarily recognized for its influence on neurotransmitter reuptake, particularly serotonin and norepinephrine.
Desmethylclomipramine is synthesized in the body through the N-demethylation of clomipramine, primarily in the liver via cytochrome P450 enzymes. It can also be produced synthetically for research and therapeutic purposes.
Desmethylclomipramine can be synthesized through various methods, primarily involving the N-demethylation of clomipramine. The synthesis process typically includes:
Technical details from studies indicate that desmethylclomipramine can be extracted from biological samples using liquid-liquid extraction or solid-phase extraction techniques prior to analysis by high-performance liquid chromatography (HPLC) or mass spectrometry .
Desmethylclomipramine has a molecular formula of C18H22ClN and a molecular weight of approximately 301.9 g/mol. Its structure can be depicted as follows:
Desmethylclomipramine undergoes various chemical reactions, primarily related to its metabolism and interactions with other compounds:
Technical details reveal that desmethylclomipramine can also affect autophagy processes within cells, indicating potential interactions at the cellular level .
Desmethylclomipramine exhibits its pharmacological effects primarily through the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This action enhances neurotransmitter availability, contributing to its antidepressant effects.
Data suggest that desmethylclomipramine may also induce autophagy in certain cell types, which could have implications for its therapeutic applications beyond depression .
Desmethylclomipramine possesses several notable physical and chemical properties:
Relevant analyses indicate that desmethylclomipramine has a higher LogP value than clomipramine, reflecting its decreased polarity due to N-demethylation .
Desmethylclomipramine has several scientific uses, including:
Desmethylclomipramine (norclomipramine), systematically named 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is the principal N-desmethyl metabolite of the tricyclic antidepressant clomipramine. Its molecular formula is C₁₈H₂₁ClN₂, with a molecular weight of 300.826 g/mol [7]. The compound features a dibenzazepine core with a chlorine substituent at the 3-position of one aromatic ring and a 3-(methylamino)propyl side chain. Unlike its parent compound, desmethylclomipramine lacks the N-methyl group on the terminal amine of the alkyl chain, significantly altering its physicochemical and receptor-binding properties [2] [3].
The structure exists in a non-planar conformation due to the central seven-membered azepine ring adopting a boat-like configuration. This geometry influences its interactions with biological targets. No geometric isomers are reported, but the chiral center at the tertiary amine could theoretically form enantiomers. However, the compound is used clinically as a racemate, with no stereoselective metabolism documented in the search results [5] [7].
Feature | Desmethylclomipramine | Clomipramine |
---|---|---|
Core structure | Dibenzazepine with Cl at C3 | Dibenzazepine with Cl at C3 |
Side chain | -CH₂-CH₂-CH₂-NHCH₃ | -CH₂-CH₂-CH₂-N(CH₃)₂ |
Molecular weight | 300.826 g/mol | 314.85 g/mol (base) [6] |
CAS registry | 303-48-0 (base) [7] | 303-49-1 [6] |
Desmethylclomipramine exhibits distinct physicochemical properties that influence its pharmacokinetic behavior:
Lipophilicity: The experimental logP (octanol/water partition coefficient) is 4.528, indicating high lipophilicity. This value is marginally lower than clomipramine's logP (5.0), attributable to the reduced alkylation of the terminal amine [6] [7]. The high lipophilicity facilitates blood-brain barrier penetration but may increase plasma protein binding.
Acid-base properties: The compound is a weak base due to its tertiary amine group. The pKa of the dimethylamino moiety is estimated at 9.5–10.0, similar to other tricyclic antidepressants. This property ensures significant protonation at physiological pH (7.4), enhancing water solubility of the ionized form [6].
Solubility: The free base has limited aqueous solubility (<1 mg/mL). The hydrochloride salt form (C₁₈H₂₂Cl₂N₂, CAS 29854-14-6) is commonly used for research, with improved solubility in polar solvents:
Freely soluble in ethanol and chloroform [4]
Synthesis: Desmethylclomipramine is primarily obtained via in vivo metabolic N-demethylation of clomipramine in humans, mediated by cytochrome P450 enzymes (notably CYP3A4 and CYP2C19) [5]. In vitro synthesis typically involves:
Derivatization:
Metabolic Pathways:
graph LRA[Clomipramine] -->|CYP3A4/CYP2C19| B[Desmethylclomipramine]B -->|CYP2D6| C[8-OH-Desmethylclomipramine]A -->|CYP2D6| D[8-OH-Clomipramine]D -->|CYP3A4/CYP2C19| C
Figure 1: Primary metabolic pathways generating desmethylclomipramine and its hydroxylated derivatives. Adapted from population pharmacokinetic studies [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0